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molecular formula C9H6INO3 B8498076 Methyl 3-cyano-4-hydroxy-5-iodobenzoate

Methyl 3-cyano-4-hydroxy-5-iodobenzoate

Cat. No. B8498076
M. Wt: 303.05 g/mol
InChI Key: JGRPKGNZXLXHPE-UHFFFAOYSA-N
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Patent
US08367843B2

Procedure details

Methyl 3-cyano-4-hydroxybenzoate (6.47 g) was dissolved in chloroform (80 mL) and methanol (10 mL), and N-iodosuccinimide (8.63 g) and trifluoromethanesulfonic acid (2.5 mL) were added to the solution, and then the mixture was stirred at room temperature for 1 hour. The solvent was distilled off under reduced pressure and the obtained residue was washed with water to obtain the title compound (11.29 g) as a pale yellow crystal.
Quantity
6.47 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
8.63 g
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[OH:13])[C:6]([O:8][CH3:9])=[O:7])#[N:2].[I:14]N1C(=O)CCC1=O.FC(F)(F)S(O)(=O)=O>C(Cl)(Cl)Cl.CO>[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([I:14])[C:12]=1[OH:13])[C:6]([O:8][CH3:9])=[O:7])#[N:2]

Inputs

Step One
Name
Quantity
6.47 g
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)OC)C=CC1O
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
8.63 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
2.5 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
WASH
Type
WASH
Details
the obtained residue was washed with water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)OC)C=C(C1O)I
Measurements
Type Value Analysis
AMOUNT: MASS 11.29 g
YIELD: CALCULATEDPERCENTYIELD 102%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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